[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride
Overview
Description
NNC 55-0396 is a highly selective T-type calcium channel blocker. It has been identified as a potential therapeutic agent due to its ability to inhibit calcium channels, which play a crucial role in various physiological processes. This compound has shown promise in the treatment of neurological diseases and cancer by targeting specific cellular pathways .
Mechanism of Action
Target of Action
NNC 55-0396 dihydrochloride, also known as NNC 55-0396, is a highly selective T-type calcium channel blocker . Its primary target is the Cav3.1 T-type calcium channel . Calcium channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
NNC 55-0396 interacts with its target, the Cav3.1 T-type calcium channel, by blocking it . This blocking action inhibits the flow of calcium ions through the channel, thereby affecting the calcium-dependent processes in the cell . The IC50 value for the inhibition of Cav3.1 T-type channels is 6.8 μM .
Biochemical Pathways
The blocking of T-type calcium channels by NNC 55-0396 affects various biochemical pathways. One significant pathway is the calcium signaling pathway , which is crucial for various cellular functions. By blocking the T-type calcium channels, NNC 55-0396 disrupts the normal flow of calcium ions, thereby affecting the calcium-dependent processes in the cell .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso, which could potentially influence its bioavailability .
Result of Action
The blocking of T-type calcium channels by NNC 55-0396 has several molecular and cellular effects. It has been reported to suppress tremor in GABAA receptor α1 subunit null mice . Additionally, it has been found to block cell proliferation and stimulate cell apoptosis in leukemia cell lines .
Biochemical Analysis
Biochemical Properties
NNC 55-0396 dihydrochloride interacts with T-type calcium channels, specifically the Cav3.1 T-type channels . It inhibits these channels, thereby affecting the flow of calcium ions, which are crucial for various cellular functions .
Cellular Effects
NNC 55-0396 dihydrochloride has been shown to have significant effects on various types of cells. It suppresses mitochondrial reactive oxygen species-mediated HIF-1α expression as well as stabilization by inhibiting protein synthesis in a dose-dependent manner . This leads to the inhibition of tumor-induced angiogenesis and significant suppression of glioblastoma tumor growth .
Molecular Mechanism
The molecular mechanism of action of NNC 55-0396 dihydrochloride involves the inhibition of T-type calcium channels, specifically the Cav3.1 T-type channels . By blocking these channels, NNC 55-0396 dihydrochloride prevents the flow of calcium ions, which are essential for various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, NNC 55-0396 dihydrochloride has been shown to suppress mitochondrial reactive oxygen species-mediated HIF-1α expression as well as stabilization by inhibiting protein synthesis in a dose-dependent manner . This leads to the inhibition of tumor-induced angiogenesis and significant suppression of glioblastoma tumor growth .
Dosage Effects in Animal Models
In animal models, NNC 55-0396 dihydrochloride has been shown to suppress tremor in GABAA receptor α1 subunit null mice at a dosage of 20 mg/kg . In the harmaline model, NNC 55-0396 dihydrochloride at 12.5 mg/kg suppressed harmaline-induced tremor by half by 20 –100 min .
Preparation Methods
Synthetic Routes and Reaction Conditions
NNC 55-0396 can be synthesized through a series of chemical reactions involving the formation of a cyclopropanecarboxylic acid ester. The synthetic route typically involves the following steps:
Formation of the benzimidazole derivative: This step involves the reaction of a benzimidazole compound with a suitable alkylating agent to form the desired benzimidazole derivative.
Cyclopropanation: The benzimidazole derivative is then subjected to cyclopropanation using a suitable reagent, such as diazomethane, to form the cyclopropane ring.
Esterification: The final step involves the esterification of the cyclopropane derivative with a suitable carboxylic acid to form NNC 55-0396
Industrial Production Methods
The industrial production of NNC 55-0396 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain NNC 55-0396 with high purity .
Chemical Reactions Analysis
Types of Reactions
NNC 55-0396 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives of NNC 55-0396.
Substitution: NNC 55-0396 can undergo substitution reactions where specific functional groups are replaced with other groups under suitable conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of NNC 55-0396 .
Scientific Research Applications
NNC 55-0396 has a wide range of scientific research applications, including:
Neurological Research: It is used to study the role of T-type calcium channels in neurological disorders and to develop potential treatments for conditions such as epilepsy and neuropathic pain
Cancer Research: NNC 55-0396 has shown potential in inhibiting tumor growth and angiogenesis by targeting hypoxia-inducible factor-1α (HIF-1α) signaling pathways
Cardiovascular Research: The compound is also used to investigate the role of calcium channels in cardiovascular diseases and to develop new therapeutic strategies
Pharmacological Studies: NNC 55-0396 serves as a tool compound in pharmacological studies to understand the mechanisms of calcium channel blockers and their effects on cellular processes
Comparison with Similar Compounds
Similar Compounds
Mibefradil: Another T-type calcium channel blocker with similar properties to NNC 55-0396.
TTA-A2: A selective T-type calcium channel antagonist used in neurological research.
Z944: A potent T-type calcium channel inhibitor with applications in pain management.
Uniqueness of NNC 55-0396
NNC 55-0396 is unique due to its high selectivity for T-type calcium channels and its ability to inhibit HIF-1α signaling pathways. This dual mechanism of action makes it a promising candidate for the treatment of both neurological disorders and cancer .
Properties
IUPAC Name |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H/t28-,30-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCQNBXHUMKLFW-HNQRYHMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40Cl2FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017615 | |
Record name | Nnc 55-0396 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357400-13-6 | |
Record name | NNC-55-0396 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357400136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nnc 55-0396 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NNC-55-0396 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7CE46ERM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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